8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a complex organic compound with significant implications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 232.26 g/mol. The compound features a unique structure that includes a tetrahydrotriazole ring and a fluorophenyl group, which contribute to its biological activity and potential applications in pharmaceuticals.
This compound falls under the category of heterocyclic compounds, specifically triazoles and pyrazines. It is classified as a potential pharmacological agent due to its structural characteristics that may influence biological pathways. The compound can be synthesized through various chemical methods and is available through chemical suppliers for research purposes.
The synthesis of 8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can be achieved through several methods:
The synthesis process often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed to monitor the progress of the reactions.
The molecular structure of 8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can be represented by its canonical SMILES notation: CC1=NN=C2N1CCNC2. The InChI representation is InChI=1S/C12H13FN4/c1-9-14-15-11(13)7-5-6-10(9)12(15)16-8-14/h5-8H2,1-4H3.
The presence of the fluorine atom in the aromatic ring enhances the compound's lipophilicity and may influence its interaction with biological targets.
The compound can undergo various chemical reactions typical for heterocycles:
Reactions involving this compound are often studied under controlled conditions to elucidate mechanisms and optimize yields. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized for characterization.
The mechanism of action for 8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine likely involves interaction with specific biological targets such as receptors or enzymes. Its structural features may allow it to modulate signaling pathways or inhibit specific biological processes.
Research into the pharmacodynamics and pharmacokinetics of this compound is essential for understanding its therapeutic potential. Preliminary studies may focus on binding affinity assays and cellular response evaluations.
The physical properties of 8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine include:
Chemical properties include stability under various conditions (e.g., temperature and pH), reactivity with other compounds, and potential degradation pathways.
This compound has potential applications in several fields:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4